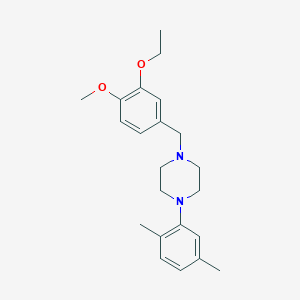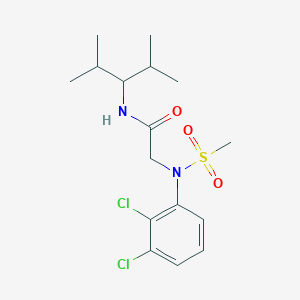
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as APDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APDC is a heterocyclic compound that contains a pyridine ring and two cyano groups, making it a versatile building block for various chemical reactions.
作用机制
The mechanism of action of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent involves the formation of a five-membered ring complex with the metal ion. This complexation prevents the metal ion from interacting with other molecules in the system, allowing researchers to study the specific effects of the metal ion on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile depend on the metal ion that it chelates. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to inhibit the activity of copper-dependent enzymes such as superoxide dismutase and lysyl oxidase, which are involved in oxidative stress and extracellular matrix formation, respectively. In contrast, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to activate the activity of zinc-dependent enzymes such as carbonic anhydrase, which is involved in acid-base balance and ion transport.
实验室实验的优点和局限性
One advantage of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent is its high selectivity for certain metal ions, which allows researchers to study the specific effects of these ions on biological processes. However, one limitation of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.
未来方向
There are several future directions for research on 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, including the development of novel 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile derivatives with improved selectivity and lower toxicity. Additionally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in combination with other chelating agents or drugs to enhance their efficacy or reduce their side effects. Finally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in the development of new diagnostic or therapeutic agents for diseases that are associated with metal ion dysregulation.
合成方法
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized through a multi-step process that involves the condensation of 4-chloroaniline with malononitrile, followed by cyclization and oxidation. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
科学研究应用
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been widely used in scientific research as a chelating agent for various metal ions, including copper, zinc, and iron. Its ability to form stable complexes with these metal ions has made it a useful tool for studying the role of these metals in biological systems. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been used to study the role of copper in Alzheimer's disease and the role of zinc in prostate cancer.
属性
IUPAC Name |
4-anilino-2-oxo-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-6-9-8-16-13(18)11(7-15)12(9)17-10-4-2-1-3-5-10/h1-5,8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSKHEUQFKKGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


